molecular formula C17H15N3O3S B10998957 N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)propanamide

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B10998957
M. Wt: 341.4 g/mol
InChI Key: BVWMUSSVNJDSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)propanamide is a complex organic compound that features a unique combination of benzodioxole, thiazole, and pyrrole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,3-benzodioxole ring system, followed by the formation of the thiazole ring and the subsequent attachment of the pyrrole moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole, thiazole, and pyrrole derivatives, such as:

Uniqueness

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C17H15N3O3S/c21-16(5-8-20-6-1-2-7-20)19-17-18-13(10-24-17)12-3-4-14-15(9-12)23-11-22-14/h1-4,6-7,9-10H,5,8,11H2,(H,18,19,21)

InChI Key

BVWMUSSVNJDSSA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCN4C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.